molecular formula C15H18N2 B3076967 N-[(quinolin-6-yl)methyl]cyclopentanamine CAS No. 1042811-45-9

N-[(quinolin-6-yl)methyl]cyclopentanamine

Cat. No. B3076967
CAS RN: 1042811-45-9
M. Wt: 226.32 g/mol
InChI Key: ILWCZCLCQOZDRR-UHFFFAOYSA-N
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Description

“N-[(quinolin-6-yl)methyl]cyclopentanamine” is a chemical compound with the molecular formula C15H18N2 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

While specific synthesis methods for “N-[(quinolin-6-yl)methyl]cyclopentanamine” were not found, there are general methods for synthesizing quinoline derivatives. For instance, one approach involves the reaction of aniline and acrolein . Another method involves the use of bioisosterism strategy .


Molecular Structure Analysis

The molecular structure of “N-[(quinolin-6-yl)methyl]cyclopentanamine” is based on the quinoline scaffold, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives, including “N-[(quinolin-6-yl)methyl]cyclopentanamine”, can undergo various chemical reactions. The reactivity of these compounds often depends on the substitution on the heterocyclic pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(quinolin-6-yl)methyl]cyclopentanamine” include its molecular weight, which is 226.31682 . Other properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Psycho- and Neurotropic Properties

A study examined the psycho- and neurotropic properties of novel quinoline derivatives, including those similar to N-[(quinolin-6-yl)methyl]cyclopentanamine. These compounds showed potential as psychoactive substances with specific effects such as sedation, anti-anxiety, anti-amnesic, and antihypoxic effects, suggesting their relevance in neuropsychiatric research and therapy (Podolsky, Shtrygol’, & Zubkov, 2017).

Antiplasmodial Activity

Research on quinoline derivatives has shown significant antiplasmodial activity. These compounds, structurally related to N-[(quinolin-6-yl)methyl]cyclopentanamine, displayed potent nanomolar range activity against malaria-causing Plasmodium strains, indicating their potential in antimalarial drug development (El Sayed et al., 2009).

Antitumor and Cytotoxic Effects

Several quinoline compounds have demonstrated significant antitumor properties. Studies on various quinoline derivatives have shown cytotoxicity against different cancer cell lines, suggesting that these compounds, including those akin to N-[(quinolin-6-yl)methyl]cyclopentanamine, could be promising in cancer research and therapy (Huang et al., 2013).

DNA Methylation Inhibition

Quinoline derivatives, related to N-[(quinolin-6-yl)methyl]cyclopentanamine, have been found to inhibit DNA methyltransferase, a key enzyme involved in epigenetic modifications. This implies their potential application in studies related to epigenetics and diseases involving abnormal DNA methylation (Rilova et al., 2014).

Antimicrobial Activity

Some quinoline derivatives exhibited antimicrobial activities against various bacterial and fungal strains. This indicates the potential use of these compounds, including those similar to N-[(quinolin-6-yl)methyl]cyclopentanamine, in the development of new antimicrobial agents (Holla et al., 2005).

Mechanism of Action

While the specific mechanism of action for “N-[(quinolin-6-yl)methyl]cyclopentanamine” is not available, quinoline derivatives have been studied for their potential biological activities. For example, some quinoline derivatives have shown anticancer activities, possibly through interaction with the PI3K/AKT/mTOR signaling pathway .

Safety and Hazards

The safety data sheet for a similar compound, N-Methyl-N-(quinolin-6-ylmethyl)amine, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Future Directions

Quinoline derivatives, including “N-[(quinolin-6-yl)methyl]cyclopentanamine”, continue to be an area of interest in medicinal chemistry research due to their diverse therapeutic profiles . Future research may focus on developing novel cytotoxic drugs using this scaffold with potent activity and selectivity .

properties

IUPAC Name

N-(quinolin-6-ylmethyl)cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-6-14(5-1)17-11-12-7-8-15-13(10-12)4-3-9-16-15/h3-4,7-10,14,17H,1-2,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWCZCLCQOZDRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(quinolin-6-yl)methyl]cyclopentanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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